molecular formula C7H3BrINO B12866491 4-Bromo-2-iodobenzo[d]oxazole

4-Bromo-2-iodobenzo[d]oxazole

Cat. No.: B12866491
M. Wt: 323.91 g/mol
InChI Key: XIEZMOPXHVSKKU-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3BrINO. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated reagents. One common method includes the reaction of 2-aminophenol with bromine and iodine under controlled conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often includes recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4-Bromo-2-iodobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

  • 2-Bromo-4-iodobenzo[d]oxazole
  • 4-Bromo-2-chlorobenzo[d]oxazole
  • 4-Iodo-2-bromobenzo[d]oxazole

Comparison: 4-Bromo-2-iodobenzo[d]oxazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a broader range of synthetic possibilities and applications in various fields .

Properties

Molecular Formula

C7H3BrINO

Molecular Weight

323.91 g/mol

IUPAC Name

4-bromo-2-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3BrINO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

XIEZMOPXHVSKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)I

Origin of Product

United States

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